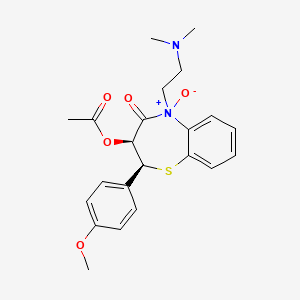
(S)-Amlodipine Di-p-Toluoyl-D-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a chiral compound used in various scientific and industrial applications. It is a derivative of amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The di-p-toluoyl-D-tartrate salt form enhances the compound’s stability and solubility, making it suitable for various research and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves several steps, starting from the synthesis of amlodipine. The key steps include:
Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.
Resolution of Enantiomers: The racemic mixture of amlodipine is resolved into its enantiomers using di-p-toluoyl-D-tartaric acid. This is achieved through the formation of diastereomeric salts, which are then separated by crystallization.
Formation of this compound: The (S)-enantiomer of amlodipine is reacted with di-p-toluoyl-D-tartaric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Synthesis: The initial steps of synthesizing amlodipine are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Enantiomeric Resolution: Advanced techniques such as high-performance liquid chromatography (HPLC) are used for the resolution of enantiomers on an industrial scale.
Purification and Crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
化学反応の分析
Types of Reactions
(S)-Amlodipine Di-p-Toluoyl-D-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the dihydropyridine ring structure.
Substitution: Substitution reactions involving the aromatic rings can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the dihydropyridine ring, and substituted aromatic compounds.
科学的研究の応用
(S)-Amlodipine Di-p-Toluoyl-D-tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent and in the synthesis of various chiral compounds.
Biology: Studied for its effects on calcium channels and its potential use in biological assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves its interaction with calcium channels. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation.
類似化合物との比較
Similar Compounds
®-Amlodipine Di-p-Toluoyl-D-tartrate: The enantiomer of (S)-Amlodipine with similar chemical properties but different pharmacological effects.
Amlodipine Besylate: Another salt form of amlodipine commonly used in pharmaceuticals.
Nifedipine: A related dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness
(S)-Amlodipine Di-p-Toluoyl-D-tartrate is unique due to its enhanced stability and solubility compared to other forms of amlodipine. Its chiral purity also provides specific pharmacological advantages, making it a valuable compound in both research and therapeutic contexts.
特性
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMFRGMUDAJQAA-CJSNSBGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747028 |
Source


|
| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215226-53-1 |
Source


|
| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)







